molecular formula C14H18FNO B7505233 N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide

N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide

Cat. No. B7505233
M. Wt: 235.30 g/mol
InChI Key: ZFUWHOFJITXQLX-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide (CFM-2) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CFM-2 belongs to the class of benzamide derivatives and has been shown to exhibit promising results in preclinical studies. In

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide is not fully understood. However, it has been suggested that N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide exerts its anti-inflammatory and analgesic effects by modulating the activity of ion channels such as TRPV1 and Nav1.7. N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide has been shown to modulate the activity of ion channels such as TRPV1 and Nav1.7, and inhibit the activity of enzymes such as COX-2 and LOX.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various diseases. N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide has also been found to exhibit low toxicity in preclinical studies. However, one of the limitations of N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide is its poor solubility in water, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for the research on N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide. One direction is to further investigate the mechanism of action of N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide and its potential targets. Another direction is to explore the therapeutic potential of N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide in various diseases such as cancer, inflammation, and neuropathic pain. Additionally, future studies could focus on developing more efficient synthesis methods for N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide and improving its bioavailability in vivo.

Synthesis Methods

The synthesis of N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide involves the reaction of 3-fluoro-4-methylbenzoic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with dimethylamine in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide.

Scientific Research Applications

N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neuropathic pain. In preclinical studies, N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide has been shown to exhibit potent anti-inflammatory and analgesic effects. N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-cyclopentyl-3-fluoro-N,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-10-7-8-11(9-13(10)15)14(17)16(2)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUWHOFJITXQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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